molecular formula C14H20N4O B7476150 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide

2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide

Cat. No. B7476150
M. Wt: 260.33 g/mol
InChI Key: JLZFPCWXRCKRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to overcome the resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) patients. AZD-9291 has been shown to be effective in treating NSCLC patients with the T790M EGFR mutation, which is the most common mechanism of acquired resistance to first and second-generation EGFR TKIs.

Mechanism of Action

2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide works by irreversibly binding to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This binding is highly selective for the T790M EGFR mutation, with minimal activity against wild-type EGFR.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to have a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has also been shown to have a low potential for drug-drug interactions, which is important for patients who may be taking other medications.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has several advantages for lab experiments, including its high selectivity for the T790M EGFR mutation, its irreversible binding to the mutant EGFR, and its low potential for drug-drug interactions. However, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.

Future Directions

There are several future directions for the research and development of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, including:
1. Combination therapy with other targeted agents or immunotherapy to improve treatment outcomes for NSCLC patients.
2. Development of new formulations of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide to improve its pharmacokinetic and pharmacodynamic properties.
3. Evaluation of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide in other cancer types that harbor the T790M EGFR mutation.
4. Investigation of the mechanisms of resistance to 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide and development of strategies to overcome this resistance.
5. Exploration of the potential of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide as a biomarker for patient selection in clinical trials.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves several steps, starting with the reaction of 5-bromo-2-chloropyridine with 2,2-dimethyl-1,3-propanediol to form 5-bromo-2-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridine. This intermediate is then reacted with 4-amino-3-nitropyrazole to form 2,2-dimethyl-N-(5-(4-amino-3-nitrophenyl)pyrazolo[3,4-b]pyridin-2-yl)propanamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.

Scientific Research Applications

2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M EGFR mutation. In preclinical studies, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to be highly selective for the mutant EGFR, with minimal activity against wild-type EGFR. In clinical trials, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has demonstrated a high response rate and durable responses in NSCLC patients with the T790M EGFR mutation.

properties

IUPAC Name

2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-9(2)18-12-10(7-16-18)6-11(8-15-12)17-13(19)14(3,4)5/h6-9H,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZFPCWXRCKRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide

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